![molecular formula C16H18N2O2 B3174513 N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide CAS No. 953883-63-1](/img/structure/B3174513.png)
N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide, also known as 3-amino-2-methylphenyl-2-methylphenoxyacetamide, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been studied for its potential to act as a neurotransmitter, an enzyme inhibitor, and an anti-inflammatory agent. It has also been studied for its potential to act as a potential therapeutic agent in the treatment of certain diseases.
Scientific Research Applications
Synthesis and Chemical Applications
- Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, related to N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide, is used as an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation using Novozym 435 as a catalyst is significant for pharmaceutical synthesis (Magadum & Yadav, 2018).
- Catalytic Hydrogenation : The compound is essential in the production of azo disperse dyes, involving hydrogenation processes for transforming nitro groups to amino groups in specific molecular structures (Qun-feng, 2008).
Biological and Pharmacological Research
- Anticonvulsant Properties : Research on primary amino acid derivatives related to this compound shows potent anticonvulsant activities, suggesting its potential in developing new anticonvulsant drugs (King et al., 2011).
- Antimalarial Activity : Similar compounds have shown significant antimalarial potency in studies, indicating the potential use of this compound in antimalarial therapies (Werbel et al., 1986).
- Anticancer Potential : Synthesis and molecular docking analysis of related compounds indicate potential anticancer activity, targeting specific cancer receptors (Sharma et al., 2018).
- Anti-Inflammatory and Analgesic Activities : Derivatives of similar compounds have been developed as potential anticancer, anti-inflammatory, and analgesic agents, with certain derivatives showing promising results in these areas (Rani et al., 2014).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(3-methylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-5-3-6-13(9-11)20-10-16(19)18-15-8-4-7-14(17)12(15)2/h3-9H,10,17H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKDXJOAOCILQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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